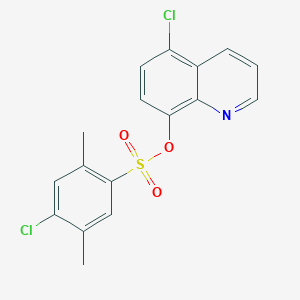
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate typically involves the following steps:
Formation of 5-Chloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinoline-8-ol using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions.
Preparation of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride: This sulfonyl chloride can be prepared by sulfonation of 4-chloro-2,5-dimethylbenzene using chlorosulfonic acid (HSO₃Cl) followed by chlorination.
Esterification Reaction: The final step involves the esterification of 5-chloroquinolin-8-ol with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, where nucleophiles can replace the sulfonate moiety.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can react with the sulfonate ester group.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the quinoline ring.
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the quinoline ring.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives with altered electronic properties.
Hydrolysis Products: 5-Chloroquinolin-8-ol and 4-chloro-2,5-dimethylbenzenesulfonic acid.
科学研究应用
Chemistry
In chemistry, 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. The sulfonate ester group can enhance the solubility and bioavailability of the compound, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique structural features can impart desirable properties to these products, such as stability and colorfastness.
作用机制
The mechanism of action of 5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves its interaction with biological targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate ester group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
5-Chloroquinolin-8-yl 2-chlorobenzene-1-sulfonate: Similar structure but with a different substitution pattern on the benzene ring.
5-Chloroquinolin-8-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a chlorine atom on the benzene ring.
Uniqueness
5-Chloroquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents can enhance its pharmacological properties and make it a more effective compound in various applications.
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-9-16(11(2)8-14(10)19)24(21,22)23-15-6-5-13(18)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUASOWOOINPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














